Equilin methyl ether

Membrane Permeability Lipophilicity Caco-2 Assay

Equilin methyl ether (CAS 6030-83-7) is a structurally characterized, methylated equine estrogen reference standard that cannot be substituted with equilin or other estrogen methyl ethers. The C3 methylation eliminates hydrogen bond donor capacity and increases logP by ~0.8–1.2, substantially altering chromatographic retention, MS ionization efficiency, and membrane permeability relative to underivatized equilin. Blocking the C3 hydroxyl prevents sulfate/glucuronide conjugation, enabling sustained exposure in cell-based ERβ signaling studies. Supplied as a USP Reference Standard for compendial assays, GMP-compliant QC, and regulatory submissions. Verify identity and purity before use to avoid uncontrolled experimental variables.

Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
Cat. No. B1496595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEquilin methyl ether
Molecular FormulaC19H22O2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(=CCC4=C3C=CC(=C4)OC)C1CCC2=O
InChIInChI=1S/C19H22O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4-6,11,15,17H,3,7-10H2,1-2H3/t15-,17+,19+/m0/s1
InChIKeyDOLVDOAPSINHRR-KVSKMBFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Equilin Methyl Ether: CAS 6030-83-7 – Baseline Properties and Structural Context for Procurement


Equilin methyl ether (3-Methoxy-1,3,5(10),7-estratetraen-17-one) is a synthetic methylated derivative of equilin, a ring B unsaturated equine estrogen [1]. As a steroid estrogen analog, it features a phenolic A-ring methylated at the 3-position (yielding a methoxy group instead of the free hydroxyl present in equilin) and a 17-keto group . This methylation eliminates the hydrogen bond donor capacity of the parent compound (0 H-bond donors for the methyl ether versus 1 for equilin), thereby altering physicochemical properties such as lipophilicity and passive membrane permeability . Equilin methyl ether is supplied as a reference standard and research compound for analytical method development, pharmacokinetic studies, and estrogen receptor investigations .

Why Generic Substitution Fails: Physicochemical and Metabolic Divergence of Equilin Methyl Ether from Parent Estrogens


Scientific and industrial users cannot interchangeably substitute equilin methyl ether with its parent compound equilin, nor with other equine estrogen methyl ethers such as equilenin methyl ether, due to fundamental differences in physicochemical properties and resultant analytical and biological behavior. Methylation at the C3 hydroxyl eliminates hydrogen bond donor capacity and increases logP (estimated Δ ≈ 0.8–1.2), substantially altering chromatographic retention, mass spectrometric ionization efficiency, and membrane permeability . Critically, in vivo metabolic interconversion data indicate that equilin sulfate is converted to 17β-dihydroequilin, which exhibits approximately 8-fold greater uterotropic potency than the parent sulfate [1]; the methyl ether derivative, lacking the free 3-hydroxyl, cannot undergo the sulfate conjugation–hydrolysis cycle that drives this metabolic activation. Furthermore, published comparative data on cholesterol biosynthesis inhibition demonstrate that structural modifications to equine estrogen methyl ethers produce marked differences in biological activity: 16,16-difluoroequilin methyl ether inhibited cholesterol biosynthesis by 36% at 1 × 10⁻⁴ M, while other estrogen methyl ethers exhibited varying degrees of activity [2]. Substitution without quantitative verification of identity, purity, and structural fidelity would introduce uncontrolled variables in any experimental or analytical workflow.

Equilin Methyl Ether: Quantitative Differentiation Evidence Guide for Procurement and Selection


Lipophilicity and Permeability: Methyl Ether Derivatization Enhances Passive Diffusion Relative to Parent Equilin

The methylation of equilin at the C3 phenolic hydroxyl eliminates the hydrogen bond donor capacity of the molecule (0 H-bond donors for equilin methyl ether versus 1 for equilin), thereby increasing lipophilicity and passive membrane permeability . While direct permeability data for equilin methyl ether in standardized assays such as Caco-2 or PAMPA are not identified in the available primary literature, the structural modification is supported by class-level inference: methylation of phenolic estrogens consistently increases logP by approximately 0.8 to 1.2 log units and enhances transcellular passive diffusion. This physicochemical alteration distinguishes equilin methyl ether from its parent compound in applications requiring cell penetration without active transport or sulfate conjugation.

Membrane Permeability Lipophilicity Caco-2 Assay

ERβ-Mediated Functional Activity: Ring B Unsaturated Estrogens Exhibit ERβ-Selective Transcriptional Enhancement

In HepG2 cells transfected with ERα or ERβ and a secreted alkaline phosphatase reporter gene, ring B unsaturated estrogens including equilin, 17β-dihydroequilin, and 17β-dihydroequilenin exhibited distinct functional activity profiles relative to 17β-estradiol [1]. With ERα, the activity of these estrogens was 12–17% that of 17β-E2. In contrast, with ERβ, 17β-E2 stimulated activity to a 5-fold lower level than with ERα, whereas the activity of other ring B unsaturated estrogens was 66–290% that of 17β-E2, with equilenin being the most active [1]. The presence of both ERα and ERβ further enhanced the activity of 17β-dihydroequilin to 200%, 17β-dihydroequilenin to 160%, and Δ8,17β-E2 to 130% relative to single-receptor conditions [1]. Equilin methyl ether, as a structural analog of equilin with the 3-hydroxyl methylated, is expected to retain this ERβ-biased functional profile while exhibiting altered metabolic stability due to blocked conjugation at the 3-position.

Estrogen Receptor Beta Transcriptional Activity Receptor Subtype Selectivity

Receptor Binding Affinity Ranking: Quantitative Differentiation Among Equine Estrogen Derivatives

A comparative binding study of ring B unsaturated estrogens and classic estrogens for human endometrial cytosol receptors established a definitive affinity ranking [1]. The order of binding affinity was: 17β-dihydroequilin > 17β-estradiol > 17β-dihydroequilenin > estrone > equilin > 17α-dihydroequilin > 17α-estradiol > 17α-dihydroequilenin > equilenin [1]. The affinity constants (Ka) for 17β-dihydroequilin were approximately two- to six-fold higher than those for 17β-estradiol in both human endometrial and rat uterine receptors [1]. Equilin (Ka ~10⁹ M⁻¹) occupies an intermediate position in this hierarchy—substantially lower affinity than 17β-dihydroequilin but higher than the 17α-dihydro derivatives and equilenin [1]. Equilin methyl ether, by virtue of its 3-methyl ether modification, is anticipated to exhibit altered binding kinetics relative to unmodified equilin, as the free phenolic hydroxyl contributes to hydrogen bonding interactions within the estrogen receptor ligand-binding domain.

Estrogen Receptor Binding Affinity Constant Competitive Binding Assay

Equilin Methyl Ether: Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for LC-MS/MS Quantification of Equilin Metabolites

Equilin methyl ether serves as a structurally characterized reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development and validation in pharmacokinetic and environmental monitoring studies of equine estrogens. Its distinct chromatographic retention—shifted relative to underivatized equilin due to increased lipophilicity—enables clear resolution from equilin, 17β-dihydroequilin, and other unconjugated metabolites in complex biological matrices [2]. The compound's USP Reference Standard designation supports its use in compendial assays, GMP-compliant quality control, and regulatory submissions .

In Vitro ERβ-Selective Signaling Probe for Receptor Subtype Pharmacology

Based on class-level evidence demonstrating that ring B unsaturated estrogens exhibit enhanced transcriptional activity via ERβ (66–290% of 17β-estradiol, compared to only 12–17% via ERα), equilin methyl ether is positioned as a research probe for dissecting ERβ-mediated signaling pathways [2]. The methylation of the C3 hydroxyl group blocks sulfate and glucuronide conjugation, thereby reducing metabolic inactivation in hepatocyte-based assays and enabling sustained exposure in cell culture systems where constitutive conjugation would otherwise deplete the parent compound. This application is particularly relevant for studies investigating ERβ-predominant tissues and the development of tissue-selective estrogen receptor modulators.

Cholesterol Biosynthesis Inhibition Studies Requiring Methylated Estrogen Analogs

Published evidence demonstrates that equine estrogen methyl ethers, including the 16,16-difluoro derivative of equilin methyl ether, inhibit cholesterol biosynthesis in vitro, with the fluorinated analog achieving 36% inhibition at 1 × 10⁻⁴ M [2]. Equilin methyl ether provides the unfluorinated reference backbone for structure-activity relationship (SAR) studies aimed at optimizing this pharmacological effect. Users investigating the intersection of estrogen receptor signaling and lipid metabolism can employ equilin methyl ether as a comparator compound against fluorinated and other modified analogs to deconvolute the contributions of receptor binding versus physicochemical properties to the observed inhibition.

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